6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Kinase inhibitor design Structure-activity relationship (SAR) Positional isomer pharmacology

6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 596825‑41‑1) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3‑b]pyridazine class, a scaffold with validated activity across multiple kinase targets including Pim‑1, c‑Met, and LRRK2, as well as BRD4 bromodomains. The compound carries a chlorine atom at the 6‑position of the pyridazine ring and a 3‑methoxyphenyl group at the 3‑position of the triazole ring, yielding a molecular formula of C₁₂H₉ClN₄O and a molecular weight of 260.68 g mol⁻¹.

Molecular Formula C12H9ClN4O
Molecular Weight 260.68 g/mol
CAS No. 596825-41-1
Cat. No. B1417272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
CAS596825-41-1
Molecular FormulaC12H9ClN4O
Molecular Weight260.68 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)Cl
InChIInChI=1S/C12H9ClN4O/c1-18-9-4-2-3-8(7-9)12-15-14-11-6-5-10(13)16-17(11)12/h2-7H,1H3
InChIKeyKBPDGUHMZTUSRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 596825-41-1) – Procurement-Grade Specification and Scaffold Identity


6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 596825‑41‑1) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3‑b]pyridazine class, a scaffold with validated activity across multiple kinase targets including Pim‑1, c‑Met, and LRRK2, as well as BRD4 bromodomains [1][2]. The compound carries a chlorine atom at the 6‑position of the pyridazine ring and a 3‑methoxyphenyl group at the 3‑position of the triazole ring, yielding a molecular formula of C₁₂H₉ClN₄O and a molecular weight of 260.68 g mol⁻¹ [3]. It is commercially available from multiple vendors at purities of ≥95% (typically 97%) and is supplied as a research chemical for early‑stage medicinal chemistry and screening applications .

Why 6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine Is Not Interchangeable with Broader Triazolopyridazine Scaffolds


Within the [1,2,4]triazolo[4,3‑b]pyridazine family, even minor substituent changes at the 3‑aryl and 6‑positions produce functionally divergent molecules. The 6‑chloro substituent is not merely a placeholder; it serves as a critical synthetic handle for late‑stage nucleophilic aromatic substitution (SₙAr) to generate 6‑amino derivatives with distinct biological profiles [1]. Simultaneously, the 3‑(3‑methoxyphenyl) group imposes a specific electronic and steric environment that has been shown, in related chemotypes, to influence target engagement: for instance, para‑methoxyphenyl analogs (e.g., compound 4g in Mahmoud et al. 2024) achieve dual c‑Met/Pim‑1 IC₅₀ values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM, respectively [2], whereas the meta‑methoxy orientation of the target compound remains untested in head‑to‑head assays—a knowledge gap that precludes simple substitution. Furthermore, computed physicochemical properties diverge meaningfully: the target compound’s hydrogen bond acceptor (HBA) count of 4 (vs. 3 for the non‑methoxylated 6‑chloro‑3‑phenyl analog) alters solubility and permeability profiles [3][4]. Generic interchange within this scaffold therefore risks losing both synthetic versatility and biological fidelity.

6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine – Quantitative Differentiation Evidence vs. Closest Analogs


Meta-Methoxy Positional Isomer: Divergent Biological Vector from the Prevalent Para-Methoxy Series

The target compound bears a 3‑methoxyphenyl (meta‑OMe) substituent at the triazole 3‑position, distinguishing it from the more extensively characterized 4‑methoxyphenyl (para‑OMe) isomer employed in dual c‑Met/Pim‑1 inhibitor campaigns. The para‑OMe lead compound 4g (3‑(4‑methoxyphenyl)‑6‑(2‑(4‑hydroxybenzylidene)hydrazinyl)‑[1,2,4]triazolo[4,3‑b]pyridazine) achieved c‑Met IC₅₀ = 0.163 ± 0.01 μM and Pim‑1 IC₅₀ = 0.283 ± 0.01 μM in biochemical assays [1]. No equivalent meta‑OMe congener was evaluated in that study, leaving the meta‑OMe vector unexplored for these targets. In the broader 3,6‑diaryl‑triazolopyridazine antitubulin series, the position of methoxy substitution on the B‑ring profoundly affected antiproliferative potency: compound 4q with a 3‑amino‑4‑methoxyphenyl B‑ring displayed IC₅₀ values of 0.014 μM (SGC‑7901), 0.008 μM (A549), and 0.012 μM (HT‑1080), comparable to CA‑4 (IC₅₀ = 0.009–0.012 μM) [2]. These data demonstrate that methoxy positional isomerism within this chemotype can alter target potency by orders of magnitude, indicating that the meta‑OMe compound represents a pharmacologically distinct entity.

Kinase inhibitor design Structure-activity relationship (SAR) Positional isomer pharmacology

6-Chloro Substituent as a Verified Synthetic Diversification Handle Enabling Late-Stage Functionalization

The 6-chloro group on the pyridazine ring serves as a competent leaving group for nucleophilic aromatic substitution (SₙAr), enabling conversion to 6‑amino, 6‑alkoxy, or 6‑thioether derivatives under mild conditions. This reactivity has been explicitly demonstrated in the synthesis of 6‑chloro‑3‑substituted‑[1,2,4]triazolo[4,3‑b]pyridazines via intramolecular oxidative cyclization of 6‑chloropyridazin‑3‑yl hydrazones, followed by further derivatization at the 6‑position [1]. The chlorine atom at position 6 is therefore not merely a hydrophobic bulk contributor but a programmable synthetic exit vector. By contrast, analogs lacking the 6‑chloro group (e.g., 3‑(3‑methoxyphenyl)‑[1,2,4]triazolo[4,3‑b]pyridazine, CAS 76970‑03‑1) or those with a methyl substituent at position 6 require de novo synthetic routes for each derivative, reducing the efficiency of parallel library synthesis [2].

Nucleophilic aromatic substitution (SₙAr) Late-stage functionalization Medicinal chemistry building block

Physicochemical Property Differentiation: Enhanced Hydrogen-Bond Acceptor Capacity Relative to Non-Methoxylated Analog

Computed physicochemical properties distinguish the target compound from its closest non‑methoxylated analog, 6‑chloro‑3‑phenyl‑[1,2,4]triazolo[4,3‑b]pyridazine (CID 911462). The meta‑methoxy group increases the hydrogen bond acceptor (HBA) count from 3 to 4 while maintaining a comparable lipophilicity (XLogP3‑AA of 2.3 vs. 2.4) [1][2]. This additional HBA capacity, derived from the methoxy oxygen, can enhance aqueous solubility without a proportional increase in logP—a favorable trajectory for maintaining ligand efficiency during lead optimization. The molecular weight increase from 230.65 to 260.68 g mol⁻¹ and the addition of one rotatable bond (from 1 to 2) indicate a modest but meaningful shift in the physicochemical property space that may influence permeability and metabolic stability [1][2].

Physicochemical profiling Drug-likeness Solubility and permeability prediction

Multi-Target Scaffold Validation: Triazolopyridazine Core with Demonstrated Kinase and Bromodomain Activity Baseline

The [1,2,4]triazolo[4,3‑b]pyridazine scaffold is validated across multiple therapeutically relevant protein classes. In biochemical assays, 6‑chloro‑3‑substituted triazolopyridazines (structurally analogous to the target compound) exhibited cytotoxic IC₅₀ values of ~1.64–5.66 μM against SB‑ALL leukemia cells and ~1.14–3.7 μM against NALM‑6 cells, compared with doxorubicin (IC₅₀ = 0.167 μM) [1]. The scaffold also yielded potent and selective Pim‑1 kinase inhibitors (e.g., compound 29 from Grey et al. 2009, with improved solubility and permeability over early lead 24) [2], and LRRK2 inhibitors with unprecedented selectivity toward the G2019S mutant [3]. In the bromodomain space, triazolopyridazine derivatives achieved micromolar IC₅₀ values against BRD4 BD1 (e.g., compound 14: IC₅₀ = 5.7 ± 1.4 μM) and BD2 (IC₅₀ = 7.4 ± 2.2 μM) [4]. While the target compound itself has not been profiled in these specific assays, the demonstrated sensitivity of the scaffold to substituent variation at positions 3 and 6 implies that the unique 3‑(3‑methoxyphenyl)‑6‑chloro substitution pattern will produce a distinct activity fingerprint relative to published analogs.

Kinase inhibition Bromodomain inhibition Cytotoxicity screening

6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine – Recommended Procurement and Research Application Scenarios


Kinase Inhibitor Lead Discovery: Unexplored Meta-Methoxy Vector for Pim‑1, c‑Met, or LRRK2 Programs

Procure this compound as a structurally distinct starting point for kinase inhibitor SAR campaigns. The meta‑methoxyphenyl substituent occupies chemical space orthogonal to the extensively characterized para‑OMe series, offering an opportunity to discover novel selectivity profiles against Pim‑1, c‑Met, or LRRK2 kinases [1][2]. The 6‑chloro handle enables rapid parallel synthesis of 6‑amino derivatives for initial hit expansion. Begin with biochemical kinase panel screening at 10 μM, followed by IC₅₀ determination for hits, using the para‑OMe analog 4g (c‑Met IC₅₀ = 0.163 μM; Pim‑1 IC₅₀ = 0.283 μM) as a reference benchmark [1].

BRD4 Bromodomain Inhibitor Screening with a Differentiated Physicochemical Profile

Include this compound in bromodomain screening cascades against BRD4 BD1 and BD2. The scaffold has demonstrated micromolar BD1 inhibition (compound 14: IC₅₀ = 5.7 μM) [2], and the enhanced HBA count (4 vs. 3 for non‑methoxylated analogs) may improve Kac binding site interactions through additional hydrogen bonding with conserved water networks [3]. The meta‑OMe group offers a steric and electronic profile distinct from published triazolopyridazine bromodomain inhibitors, potentially enabling BD1/BD2 selectivity tuning [2]. Use AlphaScreen assay format with JQ1 as positive control (BD1 IC₅₀ = 195.1 ± 14.2 nM) [2].

Focused Library Synthesis via SₙAr Diversification at the 6‑Position

Utilize the target compound as a common intermediate for the parallel synthesis of a focused library of 6‑amino‑, 6‑alkoxy‑, or 6‑thioether‑substituted triazolopyridazines. The 6‑chloro group reacts with primary and secondary amines under standard SₙAr conditions (DMF, 80–120 °C, 12–24 h), enabling generation of 20–50 analogs from a single building block [1]. This synthetic efficiency positions the compound as a cost‑effective cornerstone for hit‑to‑lead exploration, reducing the per‑analog synthesis time from multi‑step sequences to a single diversification step [1].

Cytotoxicity Screening Cascade in Hematological Cancer Cell Lines

Deploy the compound in cytotoxicity screening panels against acute lymphoblastic leukemia (SB‑ALL, NALM‑6) and breast adenocarcinoma (MCF‑7) cell lines, where structurally related 6‑chloro‑3‑substituted triazolopyridazines have demonstrated IC₅₀ values in the 1.14–5.66 μM range [1]. The target compound’s meta‑OMe/6‑Cl combination remains untested in these models, representing a genuine opportunity to identify novel antiproliferative phenotypes. Include doxorubicin (SB‑ALL IC₅₀ = 0.167 μM) as a reference standard and perform apoptosis confirmation via caspase 3/7 activation assays for compounds achieving >50% growth inhibition at 10 μM [1].

Quote Request

Request a Quote for 6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.